molecular formula C16H14O B6209232 3,3-diphenylcyclobutan-1-one CAS No. 54166-20-0

3,3-diphenylcyclobutan-1-one

Katalognummer: B6209232
CAS-Nummer: 54166-20-0
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: GUAXWQNIMQCVIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diphenylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 3-position and a ketone group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenylcyclobutan-1-one typically involves the reaction of diphenylketene with diazomethane. This reaction forms the strained four-membered cyclobutane ring. The process, however, is known to have a low yield .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. The reaction conditions often require careful control to ensure the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Diphenylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce diphenylcyclobutanol.

Wissenschaftliche Forschungsanwendungen

3,3-Diphenylcyclobutan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-diphenylcyclobutan-1-one and its derivatives involves interactions with various molecular targets. The strained cyclobutane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,3-Diphenylcyclobutan-1-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct reactivity compared to its amine analogues and other cyclobutane derivatives. This uniqueness makes it a valuable compound for studying the effects of ring strain and substituent interactions in organic chemistry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-diphenylcyclobutan-1-one can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "Acetone", "Bromine", "Sodium hydroxide", "Sodium sulfate", "Magnesium", "Benzophenone" ], "Reaction": [ "Step 1: Bromination of benzene to form bromobenzene", "Step 2: Grignard reaction of bromobenzene with magnesium to form phenylmagnesium bromide", "Step 3: Addition of acetone to phenylmagnesium bromide to form 1-phenyl-2-propanol", "Step 4: Oxidation of 1-phenyl-2-propanol with sodium hydroxide and sodium sulfate to form acetophenone", "Step 5: Friedel-Crafts acylation of acetophenone with benzoyl chloride to form 3-phenyl-1-phenylacetylpropan-1-one", "Step 6: Reduction of 3-phenyl-1-phenylacetylpropan-1-one with sodium borohydride to form 3,3-diphenylcyclobutan-1-one" ] }

CAS-Nummer

54166-20-0

Molekularformel

C16H14O

Molekulargewicht

222.28 g/mol

IUPAC-Name

3,3-diphenylcyclobutan-1-one

InChI

InChI=1S/C16H14O/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI-Schlüssel

GUAXWQNIMQCVIV-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.